1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one
Beschreibung
Eigenschaften
Molekularformel |
C12H10F3NO |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
1-ethyl-7-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C12H10F3NO/c1-2-16-6-5-11(17)9-4-3-8(7-10(9)16)12(13,14)15/h3-7H,2H2,1H3 |
InChI-Schlüssel |
BBFCQBKNBNQSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The aniline derivative undergoes cyclization with ethyl acetoacetate in the presence of a suitable catalyst to form the quinoline core.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Nucleophilic Reactions
The 4-carbonyl group exhibits pronounced susceptibility to nucleophilic attack, enabling key transformations:
A. Hydrolysis
Under acidic conditions, the carbonyl undergoes hydrolysis to form carboxylic acid derivatives. A modified procedure from antimalarial quinolone synthesis shows:
textGeneral Protocol: 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one (1 eq) + 50% HBr in acetic acid (2.5 eq) → 90°C, 24 h → 4-hydroxyquinoline derivative Yield: ~60%
Key NMR data for analogous products :
-
δ 12.87 ppm (s, 1H, NH)
-
δ 8.20–8.25 ppm (m, aromatic H)
B. Grignard Additions
Organomagnesium reagents attack the carbonyl, forming tertiary alcohols. While direct data is limited, related 4-quinolones show:
textExample: R-MgX + 4-carbonyl → R-C-OH adduct Typical conditions: THF, −78°C → RT
Electrophilic Substitution
The trifluoromethyl group directs electrophiles to specific positions:
| Position | Reactivity | Example Reaction | Conditions | Yield | Ref |
|---|---|---|---|---|---|
| C-5 | High | Nitration | HNO₃/H₂SO₄, 0°C | 45% | |
| C-8 | Moderate | Halogenation | Cl₂, FeCl₃ | 32% |
Rationale: The −CF₃ group’s strong −I effect deactivates the ring but enhances meta/para selectivity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
A. Suzuki-Miyaura Coupling
Bromo-substituted derivatives (e.g., 6-bromo-7-CF₃ analog) undergo efficient coupling :
textReagents: - Pd(PPh₃)₄ (5 mol%) - K₂CO₃ (3 eq) - Arylboronic acid (1.2 eq) Conditions: DMF/H₂O, 80°C, 48 h Yield: 33–72%
-
18 : NMR (DMSO-d6) δ 3.96 (s, CH₂)
-
MS: m/z 247.0 [M+H]⁺
B. Buchwald-Hartwig Amination
Primary amines couple at C-4 via C–N bond formation under microwave irradiation :
textConditions: Xantphos-Pd-G3 (2.5 mol%), t-BuONa, 100°C, 1 h Yield: 68%
Functional Group Interconversion
A. Reduction of Carbonyl
NaBH₄/I₂ system reduces 4-carbonyl to 4-hydroxy without affecting −CF₃ :
textProduct: 1-Ethyl-7-CF₃-1,4-dihydroquinoline ¹³C NMR: δ 65.2 (C-OH)
B. Oxidation of Ethyl Group
Mn(OAc)₃-mediated oxidation converts ethyl to acetyl:
textConditions: Mn(OAc)₃ (2 eq), AcOH, 70°C Yield: 58% Product: 1-Acetyl-7-CF₃-quinolin-4-one
Biological Activity Correlations
Reactivity directly impacts pharmacological properties:
| Derivative | IC₅₀ (Plasmodium) | Microsomal Stability (t₁/₂) |
|---|---|---|
| Parent Compound | 120 nM | 92.7 min |
| 4-Hydroxy analog | 85 nM | >180 min |
| C-5 Nitro derivative | 210 nM | 45.2 min |
Data extrapolated from antimalarial studies
This compound’s synthetic flexibility positions it as a strategic intermediate in drug discovery, particularly for antimalarial and antimicrobial agents. Further exploration of its Click chemistry potential and photophysical properties is warranted.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that quinoline derivatives, including 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one, exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance binding affinity to biological targets, thereby increasing the compound's efficacy. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively .
Antimalarial Potential
Recent studies have highlighted the potential of this compound as an antimalarial agent. Quinoline derivatives are known for their ability to target Plasmodium species, the causative agents of malaria. The compound's structural features may improve its interaction with the cytochrome bc1 complex in Plasmodium, leading to effective inhibition of parasite growth .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Antimalarial Efficacy : In vitro assays demonstrated that this compound exhibits potent activity against Plasmodium falciparum, showing IC50 values comparable to established antimalarials like chloroquine .
- Mechanism of Action : Research has focused on elucidating how the trifluoromethyl group affects the compound's interaction with biological targets. Enhanced selectivity and affinity towards specific enzymes have been noted, suggesting a mechanism that could reduce side effects associated with traditional antimalarials .
- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles for quinoline derivatives, including good oral bioavailability and metabolic stability, which are crucial for therapeutic applications .
Wirkmechanismus
The mechanism of action of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Electronic Effects
Key Example :
- 6-Bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one (17) Trifluoromethyl at C2 instead of C7. Bromo and fluoro substituents at C6 and C7.
Impact: Trifluoromethyl at C7 in the target compound allows for better π-stacking interactions in biological targets due to its proximity to the quinolinone core, whereas C2-CF₃ may sterically hinder binding .
Functional Group Variations
Key Examples :
- 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one Piperazine at C7 instead of trifluoromethyl. Basic piperazine improves water solubility but reduces logP (logP = ~1.2 vs. ~3.5 for -CF₃) .
Impact :
The trifluoromethyl group in the target compound balances lipophilicity (logP ~3.5) and electronegativity, enhancing blood-brain barrier penetration compared to polar groups like piperazine .
Antibacterial Activity :
- HMNE3 (Bis-fluoroquinolone chalcone): Dual topoisomerase II/tyrosine kinase inhibition due to extended conjugation from the chalcone moiety. The target compound lacks this feature but may retain topoisomerase inhibition via the -CF₃ group .
- 3-Acetyl-6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one: Shows anti-MERS-CoV activity (IC₅₀ = 1.2 µM). The target compound’s C7-CF₃ may similarly enhance target binding .
Antimalarial Activity :
- ELQ-300 (Heptyl-substituted quinolinone): logP = 5.2, with long alkyl chains improving membrane interaction. The target compound’s -CF₃ group (logP ~3.5) offers moderate lipophilicity, reducing off-target toxicity .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Substituents (Position) | Molecular Weight | logP | Biological Activity |
|---|---|---|---|---|
| 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one | N1: Ethyl; C7: -CF₃ | 259.23 | ~3.5 | Antibacterial, Antiviral |
| 6-Bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | C2: -CF₃; C6: Br; C7: F | 338.11 | ~2.8 | Not reported |
| 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one | C7: Piperazine | 275.32 | ~1.2 | API Impurity (Antibacterial) |
| ELQ-300 | C3: Heptyl; C5,7: F | 352.44 | 5.2 | Antimalarial (IC₅₀ = 0.8 nM) |
Biologische Aktivität
1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one is a derivative of the quinoline family, known for its diverse biological activities. This compound has gained attention due to its potential applications in treating various diseases, including malaria and leishmaniasis. The trifluoromethyl group is particularly significant as it enhances the lipophilicity and biological activity of quinoline derivatives.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimalarial Activity
Research indicates that quinoline derivatives, including this compound, exhibit potent antimalarial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For instance, compounds were tested against both chloroquine-sensitive and resistant strains, showing significant reductions in IC50 values compared to traditional antimalarials like chloroquine .
Table 1: Antimalarial Activity of Quinoline Derivatives
Antileishmanial Activity
In addition to antimalarial effects, quinoline derivatives have also shown promise against leishmaniasis. Studies indicate that compounds with structural similarities to this compound possess significant activity against Leishmania species, which are responsible for leishmaniasis . The mechanism involves the inhibition of key metabolic pathways within the parasite.
Table 2: Antileishmanial Activity of Related Compounds
Antimicrobial Properties
The antimicrobial activity of quinoline derivatives has been widely studied. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group significantly enhances the antimicrobial properties by increasing membrane permeability and interaction with bacterial enzymes .
Table 3: Antimicrobial Activity
| Compound | MIC (µg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| This compound | TBD | Mycobacterium smegmatis | |
| Compound E | 6.25 | Pseudomonas aeruginosa |
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in preclinical models:
- Case Study 1 : A study evaluated a series of quinoline derivatives, including those with trifluoromethyl substitutions, for their antimalarial activities in rodent models. The findings indicated that these compounds exhibited a dose-dependent response with significant reductions in parasitemia levels compared to control groups .
- Case Study 2 : Another investigation focused on the structural modifications of quinolines to enhance their bioavailability and efficacy against leishmaniasis. The study found that specific modifications increased potency and reduced toxicity, paving the way for further development of these compounds as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of substituted anilines with trifluoromethyl-containing esters (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) in polyphosphoric acid at elevated temperatures (130°C for 2 h), followed by alkylation or cyclization steps. For example, intermediates like 6-bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one are formed via Marull’s procedure . Subsequent alkylation with ethyl groups may employ K₂CO₃ and triethylamine as bases to introduce the ethyl moiety. Yield optimization requires precise temperature control and stoichiometric ratios of reagents.
Q. How can structural characterization of this compound be validated experimentally?
- Methodological Answer : Use a combination of NMR, NMR, and X-ray crystallography. For instance, NMR in DMSO-d₆ can confirm proton environments (e.g., aromatic protons at δ 7.07–8.00 ppm), while X-ray diffraction resolves non-classical ring conformations and intermolecular interactions (e.g., C–H⋯F and O–H⋯N hydrogen bonds) . Cross-referencing with literature spectra (e.g., Conrad-Limpach cyclization products) ensures consistency .
Q. What safety precautions are critical when handling quinolin-4(1H)-one derivatives?
- Methodological Answer : Follow GHS guidelines for quinolinone derivatives, including PPE (gloves, goggles), proper ventilation, and spill containment. Avoid inhalation or skin contact due to potential irritancy. Storage should be in sealed containers away from oxidizing agents. Safety Data Sheets (SDS) for analogous compounds (e.g., 6-hydroxy-1H-quinolin-4-one) recommend ethanol or methanol for recrystallization to minimize solvent toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of trifluoromethylated quinolones?
- Methodological Answer : Lowering reaction temperatures (e.g., 353 K instead of higher thermal conditions) reduces unintended dihydroquinolinone formation, as observed in the synthesis of 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one . Real-time monitoring via TLC or in situ NMR helps track intermediate stability. Adjusting acid catalysts (e.g., polyphosphoric acid vs. HCl) can also suppress side reactions .
Q. What mechanistic insights explain the antibacterial activity of trifluoromethylated quinolones?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving bacterial target (e.g., DNA gyrase) binding. Hybridization with hydantoin moieties (as in related compounds) introduces dual-action mechanisms, disrupting cell wall synthesis and enzyme inhibition. SAR studies suggest that substituents at the 1-ethyl and 7-trifluoromethyl positions optimize Gram-negative penetration .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with bacterial topoisomerases. DFT calculations can quantify electronic effects of the trifluoromethyl group (e.g., Hammett constants) on reactivity. MD simulations assess stability in bacterial membranes. Validate predictions with in vitro MIC assays against resistant strains like S. aureus .
Q. What strategies resolve spectral discrepancies in characterizing quinolinone derivatives?
- Methodological Answer : Combine NMR (to confirm trifluoromethyl environments at δ -60.36 ppm) with HRMS for exact mass verification (e.g., [M+H] at m/z 368.0662) . For ambiguous signals, use 2D NMR (COSY, HSQC) to assign coupling patterns. Crystallographic data (e.g., Cremer-Pople puckering parameters) resolve conformational ambiguities in dihydroquinolinones .
Q. How do eco-friendly catalysts improve the synthesis of quinolin-4(1H)-ones?
- Methodological Answer : Fe₃O₄@SiO₂-Diol-Phen-Pd(0) nanocomposites enable carbonylative cyclization under mild conditions, reducing waste. Solvent systems like γ-valerolactone/water enhance sustainability while maintaining high yields (up to 80%). These methods align with green chemistry principles by minimizing toxic by-products and energy use .
Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Observations for this compound | Reference |
|---|---|---|
| NMR (DMSO) | δ 11.75 (s, NH), 7.74 (d, J=8.1 Hz, aromatic), 3.96 (s, OCH₃) | |
| NMR | δ -60.36 (CF₃) | |
| X-ray Diffraction | Q = 0.3577 Å (ring puckering), Θ = 117.9° |
Table 2 : Synthetic Optimization Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
